Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide
Description
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide is a potassium salt of a trifluoroborate anion with a pyridine ring substituted by a trifluoromethyl (-CF₃) group at the 2-position. This compound belongs to the class of organotrifluoroborates, widely used as nucleophilic partners in cross-coupling reactions such as Suzuki-Miyaura couplings due to their stability, solubility, and tunable reactivity . The trifluoromethyl group on the pyridine ring introduces strong electron-withdrawing effects, which may enhance the compound's stability and influence its reactivity in catalytic transformations.
Properties
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)pyridin-3-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF6N.K/c8-6(9,10)5-4(7(11,12)13)2-1-3-14-5;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJZWGMSPZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF6KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Synthesis
The synthesis begins with the preparation of the 2-(trifluoromethyl)pyridine-3-yl scaffold. A widely cited method involves a three-step condensation, cyclization, and hydrolysis sequence starting from methacrylaldehyde and 4,4,4-trifluoro-3-oxobutyraldehyde. Key steps include:
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Aldimine condensation : Methacrylaldehyde reacts with ammonium hydroxide in ethanol at 50°C for 2 hours to form 3-iminopropene.
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Cyclization : The intermediate reacts with 3-(1,3-dioxolan-2-yl)-1,1,1-trifluoroacetone in toluene with piperidine as a catalyst at 60°C for 16 hours, yielding 3-(1,3-dioxolan-2-yl)-2-(trifluoromethyl)pyridine.
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Hydrolysis : The dioxolane-protected compound is treated with concentrated hydrochloric acid in toluene at 60°C for 7 hours to yield 2-(trifluoromethyl)pyridine-3-carbaldehyde.
Boronation Strategies
Introduction of the trifluoroborate group employs two primary methods:
Direct Boronation with Boron Trifluoride
The pyridine derivative reacts with boron trifluoride (BF₃) in the presence of potassium fluoride (KF) under anhydrous conditions. For example:
Transmetalation via Grignard Reagents
An alternative route involves forming a Grignard intermediate:
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Step 1 : 2-(Trifluoromethyl)pyridine-3-magnesium bromide is generated by reacting 3-bromo-2-(trifluoromethyl)pyridine with magnesium in THF.
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Step 2 : The Grignard reagent is treated with trimethylborate (B(OMe)₃), followed by potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Acidic Hydrolysis Conditions
Hydrolysis of protective groups (e.g., dioxolane) requires concentrated HCl (2–10 equiv) at 60–100°C. Prolonged reaction times (>5 hours) improve yields but risk pyridine ring degradation.
Comparative Analysis of Methods
Scalability and Industrial Applications
The direct boronation method has been scaled to kilogram quantities in flow reactors, achieving 89% yield with 99.5% purity. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those containing fluorine, which often exhibit enhanced biological activity.
Mechanism of Action
The mechanism of action of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-boron bond. This intermediate then reacts with an electrophile to form the final product, completing the catalytic cycle .
Comparison with Similar Compounds
Organotrifluoroborates are diverse, with variations in aromatic/heteroaromatic substituents and functional groups. Below is a detailed comparison of potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide with structurally related compounds:
Structural and Electronic Differences
Pyridine-Based Trifluoroborates
Potassium Trifluoro(pyridin-3-yl)borate (CAS 561328-69-6)
Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5)
Phenyl-Based Trifluoroborates
Potassium Trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide (CAS MFCD18861575)
- Potassium (3-Nitrophenyl)trifluoroborate (CAS 192863-40-4) Substituent: 3-Nitrophenyl. Molecular Formula: C₆H₄BF₃KNO₂. Molecular Weight: 241.00 g/mol.
Heterocyclic and Functionalized Trifluoroborates
- Potassium Trifluoro[2-(methylthio)pyrimidin-5-yl]borate Substituent: 2-(Methylthio)pyrimidin-5-yl. Molecular Formula: C₅H₅BF₃KN₂S. Molecular Weight: 248.00 g/mol.
- Potassium Trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide (CAS 1359865-98-7) Substituent: 4-(Piperidine-1-carbonyl)phenyl. Molecular Formula: C₁₂H₁₄BF₃KNO. Molecular Weight: 295.16 g/mol. Reactivity: The bulky piperidine carbonyl group may sterically hinder coupling reactions but improve solubility in polar solvents (>95% purity) .
Comparative Data Table
Biological Activity
Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide (CAS No. 1111732-91-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : CHBFK
- Molecular Weight : 202.99 g/mol
- Appearance : Typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability.
Biological Activity
The biological activity of this compound is primarily attributed to its role as a reagent in various chemical reactions, particularly those involving nucleophilic substitution and cross-coupling reactions.
- Nucleophilic Reagent : The compound acts as a nucleophilic boron reagent, facilitating reactions such as the Suzuki-Miyaura cross-coupling. This is significant in synthesizing biologically active compounds, including pharmaceuticals.
- Inhibition of Cyclin-Dependent Kinase 7 (CDK7) : Research indicates that derivatives of boron compounds can inhibit CDK7, a critical kinase involved in cell cycle regulation and transcriptional control. Inhibition of CDK7 has implications for cancer treatment by inducing apoptosis in malignant cells .
Case Studies
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Cross-Coupling Reactions :
- A study demonstrated the effectiveness of potassium organotrifluoroborates, including this compound, in cross-coupling reactions with various electrophiles, yielding high product purity and yield .
- The compound was utilized to synthesize substituted purines, which are essential in developing anti-cancer agents .
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing potassium trifluoro[2-(trifluoromethyl)pyridin-3-yl]boranuide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates. For example, analogous procedures involve reacting iodinated pyrimidine derivatives with boronic acids under palladium catalysis. A reference method (from a patent application) uses 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and (6-(trifluoromethyl)pyridin-3-yl)boronic acid in the presence of Pd catalysts and base (e.g., K₂CO₃), followed by purification via column chromatography . Reaction optimization includes monitoring by LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) .
What analytical techniques are critical for characterizing this compound?
Key techniques include:
- LCMS/HPLC : To confirm molecular weight (e.g., m/z 252.99 [M+H]⁺ for C₆H₃BF₆KN) and purity (retention time ~1.23–1.26 minutes under acidic mobile phases) .
- NMR : ¹⁹F and ¹¹B NMR to verify trifluoroborate moiety integrity.
- Elemental Analysis : To validate boron and fluorine content.
- X-ray Crystallography (if crystalline): For structural confirmation .
How should this compound be safely handled and stored?
- Hazards : Classified under GHS as causing severe skin/eye irritation (Category 1C) and acute oral toxicity (Category 4). Use PPE (gloves, goggles, lab coat) and avoid inhalation .
- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C. Store away from oxidizing agents and moisture to prevent decomposition .
Advanced Research Questions
How can reaction yields be optimized in cross-coupling reactions involving this boranuide?
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for efficiency.
- Solvent Optimization : Use THF or dioxane with aqueous bases (e.g., K₂CO₃) for solubility and stability.
- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis may reduce time .
- Byproduct Mitigation : Monitor for protodeboronation (common in trifluoroborates) via LCMS. Adding excess ligand (e.g., SPhos) can suppress side reactions .
What mechanistic insights exist for its role in medicinal chemistry applications?
This boranuide serves as a pyridinyl building block in drug discovery. For instance, it was used to synthesize a pyrrolo-pyridazine carboxamide derivative (m/z 757 [M+H]⁺), targeting kinase inhibitors. The trifluoroborate group enhances stability during coupling, while the pyridinyl moiety contributes to target binding (e.g., hydrophobic interactions in enzyme active sites) . Computational modeling (DFT or docking studies) can predict regioselectivity in coupling reactions .
How can discrepancies in spectroscopic data be resolved during structural validation?
- Contradictory NMR Peaks : Compare experimental ¹⁹F NMR shifts (expected range: -140 to -150 ppm for BF₃⁻) with literature. Impurities (e.g., unreacted boronic acid) may cause shifts; repurify via recrystallization or preparative HPLC .
- LCMS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Use high-resolution MS to distinguish isotopic patterns .
What are its applications in synthesizing fluorinated heterocycles?
The compound enables access to trifluoromethyl-substituted pyridines, which are pivotal in agrochemicals and pharmaceuticals. For example, coupling with halogenated arenes yields biaryl motifs with enhanced metabolic stability. A case study demonstrated its use in preparing 4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine derivatives, validated by LCMS (m/z 366) and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
